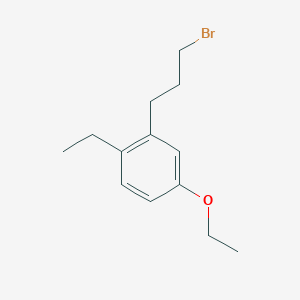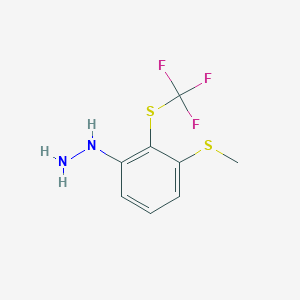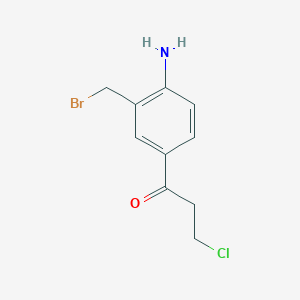
1-(3-Bromopropyl)-5-ethoxy-2-ethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromopropyl)-5-ethoxy-2-ethylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a bromopropyl group, an ethoxy group, and an ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-5-ethoxy-2-ethylbenzene typically involves the bromination of a suitable precursor. One common method is the electrophilic aromatic substitution reaction, where the benzene ring is brominated using bromine or a bromine-containing reagent under acidic conditions . The ethoxy and ethyl groups can be introduced through alkylation reactions using appropriate alkyl halides and catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and alkylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Bromopropyl)-5-ethoxy-2-ethylbenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is a common method.
Major Products Formed
Aplicaciones Científicas De Investigación
1-(3-Bromopropyl)-5-ethoxy-2-ethylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Material Science: It is used in the preparation of polymers and other advanced materials.
Biological Studies: The compound is studied for its biological activity and potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromopropyl)-5-ethoxy-2-ethylbenzene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic reactions, while the ethoxy and ethyl groups influence the compound’s reactivity and solubility . The compound may interact with enzymes and receptors, affecting biological pathways and cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Bromopropyl)-2-ethylbenzene: Lacks the ethoxy group, resulting in different reactivity and applications.
1-(3-Bromopropyl)-5-methoxy-2-ethylbenzene: Contains a methoxy group instead of an ethoxy group, affecting its chemical properties.
1-(3-Chloropropyl)-5-ethoxy-2-ethylbenzene: Substitutes chlorine for bromine, leading to variations in reactivity and use.
Uniqueness
1-(3-Bromopropyl)-5-ethoxy-2-ethylbenzene is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. The presence of the bromopropyl group allows for versatile chemical transformations, while the ethoxy and ethyl groups enhance its solubility and stability .
Propiedades
Fórmula molecular |
C13H19BrO |
|---|---|
Peso molecular |
271.19 g/mol |
Nombre IUPAC |
2-(3-bromopropyl)-4-ethoxy-1-ethylbenzene |
InChI |
InChI=1S/C13H19BrO/c1-3-11-7-8-13(15-4-2)10-12(11)6-5-9-14/h7-8,10H,3-6,9H2,1-2H3 |
Clave InChI |
BVPRRSMHFJVJOA-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C(C=C1)OCC)CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Bis[1-(2-hydroxyphenyl)cyclopropyl]methanone](/img/structure/B14065235.png)

![N-{3-Hydroxy-4-[(methanesulfonyl)amino]phenyl}dodecanamide](/img/structure/B14065248.png)
![tert-Butyl (3S)-3-[(4-bromobenzene-1-sulfonyl)amino]piperidine-1-carboxylate](/img/structure/B14065249.png)



![4-Chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B14065270.png)




